![molecular formula C17H17N3O5S B4118198 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118198.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea
Overview
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea, also known as BITE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BITE is a thiourea derivative that has a benzodioxole ring and a nitrophenyl group attached to it. The compound is synthesized using a multi-step process that involves the reaction of various reagents.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea is not fully understood, but studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to have both biochemical and physiological effects. Biochemically, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase I and II, which are involved in cancer cell proliferation. Physiologically, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to induce apoptosis in cancer cells and disrupt the cell cycle.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea in lab experiments is its potential as an anti-cancer agent. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to have anti-tumor properties and could be used in the development of new cancer therapies. Another advantage is its potential use as a building block for the synthesis of novel materials with unique properties. However, one limitation of using N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Future Directions
There are several future directions related to N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea that could be explored. One direction is the development of new cancer therapies based on N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea. Another direction is the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea as a building block for the synthesis of novel materials with unique properties. Additionally, future studies could focus on understanding the mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea and optimizing its use in lab experiments.
Conclusion
In conclusion, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea involves a multi-step process that starts with the reaction of 1,3-benzodioxole with ethyl bromide and ends with the attachment of a nitrophenyl group to the thiourea derivative. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively studied for its potential applications in medicinal chemistry, materials science, and environmental science. Its mechanism of action is not fully understood, but studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has both biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions related to N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea that could be explored, including the development of new cancer therapies and the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea as a building block for the synthesis of novel materials with unique properties.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been shown to have anti-tumor properties and has been studied as a potential anti-cancer agent. In materials science, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea has been studied for its potential use as a sensor for detecting heavy metal ions in water.
properties
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2-methoxy-4-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-10(11-3-6-14-16(7-11)25-9-24-14)18-17(26)19-13-5-4-12(20(21)22)8-15(13)23-2/h3-8,10H,9H2,1-2H3,(H2,18,19,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVPCMHQWQCFIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2-methoxy-4-nitrophenyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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